molecular formula C24H31N3O3 B11565162 N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B11565162
M. Wt: 409.5 g/mol
InChI Key: DVIFXFOGHOOIIU-XIEYBQDHSA-N
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Description

N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE: is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of an ethoxyphenyl group, a hydrazinecarbonyl group, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-hydrazinobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting hydrazone is then reacted with octanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and hydrazone functionalities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted amides and hydrazones.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex hydrazone derivatives. It is also studied for its potential as a ligand in coordination chemistry.

Biology: In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s hydrazone moiety is of interest in medicinal chemistry for the development of new therapeutic agents. It is studied for its potential to inhibit specific enzymes and receptors involved in disease pathways.

Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function. The ethoxyphenyl group may also contribute to its biological activity by enhancing its lipophilicity and facilitating its entry into cells.

Comparison with Similar Compounds

  • N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE
  • N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE
  • N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)DECANAMIDE

Uniqueness: The uniqueness of N-(4-{N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the hydrazone moiety allows for versatile chemical modifications. The octanamide chain provides additional hydrophobic interactions, making it suitable for applications in drug design and materials science.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-(octanoylamino)benzamide

InChI

InChI=1S/C24H31N3O3/c1-3-5-6-7-8-9-23(28)26-21-14-12-20(13-15-21)24(29)27-25-18-19-10-16-22(17-11-19)30-4-2/h10-18H,3-9H2,1-2H3,(H,26,28)(H,27,29)/b25-18+

InChI Key

DVIFXFOGHOOIIU-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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